KB02-Slf

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

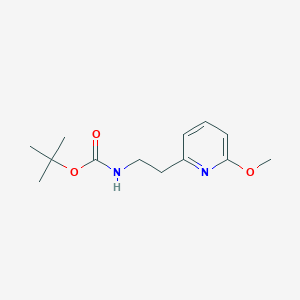

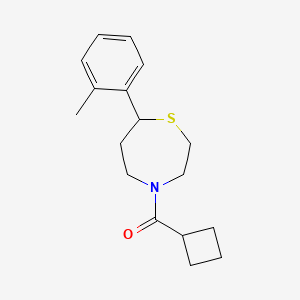

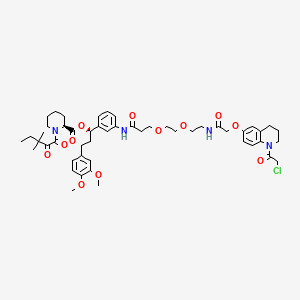

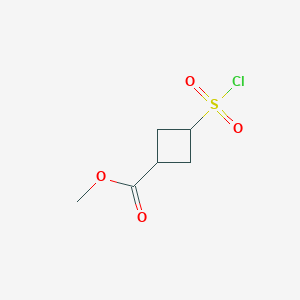

KB02-SLF est synthétisé par une série de réactions chimiques impliquant le couplage d'un ligand synthétique pour FKBP12 (SLF) avec un fragment d'exploration électrophile . La voie de synthèse implique généralement les étapes suivantes :

Formation du ligand SLF : Le ligand SLF est synthétisé par une série de réactions qui introduisent des groupes fonctionnels nécessaires à la liaison à FKBP12.

Couplage avec le fragment d'exploration : Le ligand SLF est ensuite couplé à un fragment d'exploration électrophile qui cible les résidus cystéine sur les protéines.

Purification et caractérisation : Le produit final est purifié par des techniques chromatographiques et caractérisé par des méthodes spectroscopiques pour confirmer sa structure et sa pureté.

Analyse Des Réactions Chimiques

KB02-SLF subit plusieurs types de réactions chimiques, notamment :

Modification covalente : This compound modifie de manière covalente les résidus cystéine sur les protéines cibles, conduisant à leur dégradation.

Protéolyse : Le composé facilite la dégradation des protéines cibles en les dirigeant vers le protéasome pour dégradation.

Réactions de substitution : La nature électrophile du fragment d'exploration lui permet de participer à des réactions de substitution avec des résidus nucléophiles sur les protéines.

Les réactifs et conditions courants utilisés dans ces réactions comprennent :

Fragments d'exploration électrophiles : Ces fragments sont conçus pour réagir avec les résidus cystéine sur les protéines cibles.

Inhibiteurs du protéasome : Ces inhibiteurs sont utilisés pour étudier la voie de dégradation et confirmer l'implication du protéasome.

Les principaux produits formés à partir de ces réactions sont les fragments de protéines dégradées qui résultent du processus de protéolyse .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le composé se lie à FKBP12 et le dirige vers le protéasome pour dégradation en modifiant de manière covalente DCAF16, une ligase E3 . Ce processus implique les étapes suivantes :

Liaison à FKBP12 : Le ligand SLF se lie à FKBP12, formant un complexe.

Modification covalente de DCAF16 : Le fragment d'exploration électrophile modifie de manière covalente DCAF16, une ligase E3.

Dégradation par le protéasome : Le DCAF16 modifié dirige FKBP12 vers le protéasome pour dégradation.

Applications De Recherche Scientifique

KB02-SLF has a wide range of scientific research applications, including:

Mécanisme D'action

The compound binds to FKBP12 and directs it to the proteasome for degradation by covalently modifying DCAF16, an E3 ligase . This process involves the following steps:

Binding to FKBP12: The SLF ligand binds to FKBP12, forming a complex.

Covalent Modification of DCAF16: The electrophilic scout fragment covalently modifies DCAF16, an E3 ligase.

Proteasome-Mediated Degradation: The modified DCAF16 directs FKBP12 to the proteasome for degradation.

Comparaison Avec Des Composés Similaires

KB02-SLF est unique dans sa capacité à dégrader sélectivement l'FKBP12 nucléaire en modifiant de manière covalente DCAF16 . Des composés similaires incluent :

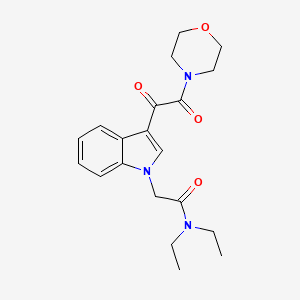

KB03-SLF : Contient un fragment d'exploration de chloroacétamide.

KB05-SLF : Contient un fragment d'exploration d'acrylamide.

ARV-771 : Un autre PROTAC qui cible différentes protéines pour dégradation.

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs protéines cibles et les fragments électrophiles spécifiques utilisés .

Propriétés

IUPAC Name |

[(1R)-1-[3-[3-[2-[2-[[2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]propanoylamino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H65ClN4O12/c1-6-50(2,3)47(59)48(60)55-23-8-7-14-40(55)49(61)67-41(19-15-34-16-20-42(62-4)43(29-34)63-5)36-11-9-13-37(30-36)53-44(56)21-25-64-27-28-65-26-22-52-45(57)33-66-38-17-18-39-35(31-38)12-10-24-54(39)46(58)32-51/h9,11,13,16-18,20,29-31,40-41H,6-8,10,12,14-15,19,21-28,32-33H2,1-5H3,(H,52,57)(H,53,56)/t40-,41+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJBKEQXKMMRPL-WVILEFPPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H65ClN4O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(2,5-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2986904.png)

![5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2986907.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide](/img/structure/B2986909.png)

![4-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2986915.png)

![Thieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2986916.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide](/img/structure/B2986918.png)

![9-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986920.png)

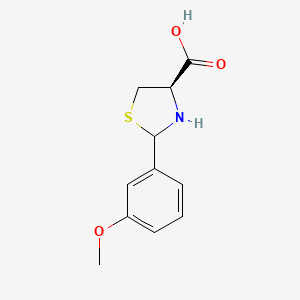

![2-[4-(Methoxycarbonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2986922.png)